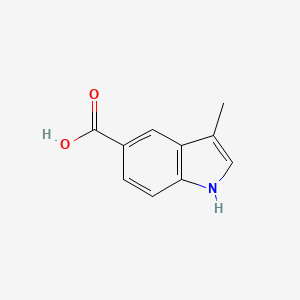

3-Methyl-1H-indole-5-carboxylic acid

Descripción general

Descripción

3-Methyl-1H-indole-5-carboxylic acid is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .

Synthesis Analysis

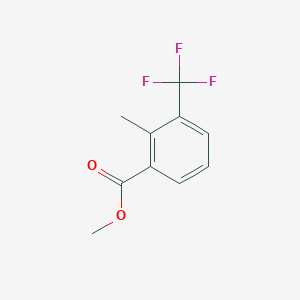

The synthesis of indole derivatives has been a focus of many researchers. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield . Methyl indole-5-carboxylate, a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 3-Methyl-1H-indole-5-carboxylic acid is represented by the linear formula C10H9NO2 .

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Research into indole carboxylic acids, such as 3-Methyl-1H-indole-5-carboxylic acid, focuses on the synthesis of novel derivatives with potential applications in various fields, including medicinal chemistry and material science. For example, the synthesis of novel indole-benzimidazole derivatives from 2-methylindole-3-acetic acid and its derivatives illustrates the versatility of indole carboxylic acids as precursors for complex molecules with potential biological activity (Xin-ying Wang et al., 2016).

Mechanistic and Electrochemical Studies

Indole carboxylic acids are also subjects of mechanistic and electrochemical studies to understand their behavior in various conditions. For instance, the electrochemical oxidation of indole-3-acetic acid in acidic aqueous solution explores the complex reaction pathways and products formed, shedding light on potential industrial and environmental applications of these compounds (T. Hu & G. Dryhurst, 1993).

Metabolic Profiling in Plants

The role of indole carboxylic acids in plant biology, particularly in the context of phytohormones, phytotoxins, and signaling crosstalk, is a significant area of research. Studies on the simultaneous analysis of phytohormones and phytotoxins in plants illustrate the critical role of indole-derived compounds in plant defense mechanisms and stress responses, providing insights for agricultural science and plant biotechnology (E. Schmelz et al., 2003).

Chemical Modifications and Functionalizations

Research into the chemical modifications and functionalizations of indole carboxylic acids, such as Me2AlCl-mediated carboxylation, highlights the potential for creating a wide range of derivatives. These derivatives have applications in synthetic chemistry, pharmaceuticals, and materials science, demonstrating the flexibility and importance of indole carboxylic acids as chemical building blocks (K. Nemoto et al., 2016).

Structural and Spectroscopic Analysis

Structural and spectroscopic analyses of indole derivatives, such as the study of 5-methoxyindole-3-acetic acid, provide fundamental insights into the molecular structure and interactions of these compounds. Such research is crucial for understanding the properties and reactivity of indole carboxylic acids, with implications for drug design, material science, and theoretical chemistry (T. Sakaki et al., 1975).

Safety And Hazards

Direcciones Futuras

Indole derivatives have attracted increasing attention in recent years due to their biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Propiedades

IUPAC Name |

3-methyl-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-5-11-9-3-2-7(10(12)13)4-8(6)9/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUSFHSAVRYCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588699 | |

| Record name | 3-Methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1H-indole-5-carboxylic acid | |

CAS RN |

588688-44-2 | |

| Record name | 3-Methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

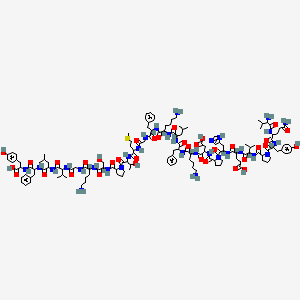

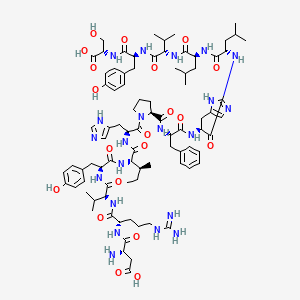

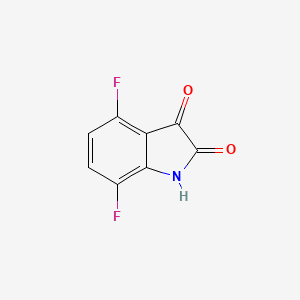

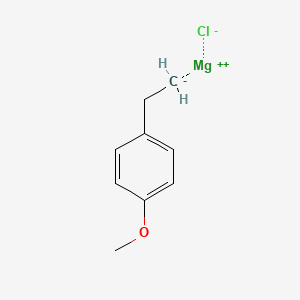

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)

![1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine](/img/structure/B1591323.png)